3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Description
Contextualizing the Compound within Contemporary Chemical Research
In the landscape of modern chemical research, the emphasis is often on the efficient and precise construction of complex molecules that have potential applications in fields such as medicine and materials science. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile emerges as a significant player in this context, not as an end-product, but as a crucial intermediate. Its structure is deliberately designed to allow for sequential and controlled chemical transformations.
The presence of three distinct functional groups on a central benzene (B151609) ring makes it a highly sought-after starting material. Researchers utilize this compound as a scaffold, leveraging the different reactivities of the bromo, nitrile, and protected formyl groups to introduce additional complexity in a stepwise manner. The compound's primary role is in facilitating the synthesis of more elaborate structures, often serving as a key component in the multi-step preparation of pharmaceutical ingredients and other high-value organic compounds. For instance, it is a documented precursor to its parent aldehyde, 3-Bromo-4-formylbenzonitrile (B113230), a known building block in various synthetic applications. bldpharm.com
Significance of Functionalized Aromatic Nitriles and Dioxolanes in Chemical Design
The utility of this compound is best understood by examining its constituent parts: the functionalized aromatic nitrile and the dioxolane group.
Aromatic Nitriles: The aromatic nitrile group (-C≡N attached to a benzene ring) is a cornerstone of synthetic and medicinal chemistry. numberanalytics.com Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, which can be crucial for molecular recognition and binding affinity in drug design. nih.govnih.gov The nitrile group is exceptionally versatile; it can be hydrolyzed to form carboxylic acids, reduced to produce primary amines, or participate in cycloaddition reactions to create nitrogen-containing heterocyclic rings like tetrazoles. numberanalytics.com This versatility makes aromatic nitriles valuable precursors in the synthesis of a wide array of pharmaceuticals and agrochemicals. numberanalytics.com More than 30 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain a nitrile group, highlighting its importance in developing new drugs. nih.gov
Dioxolanes as Protecting Groups: The 1,3-dioxolane (B20135) group in the molecule serves as a protecting group for an aldehyde. wikipedia.org In organic synthesis, it is often necessary to prevent a reactive functional group, like an aldehyde, from participating in a reaction while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org The aldehyde is converted into a dioxolane—a cyclic acetal (B89532)—by reacting it with ethylene (B1197577) glycol under acidic conditions. organic-chemistry.org This acetal is stable under many reaction conditions, such as those involving strong bases or organometallic reagents, effectively masking the aldehyde's reactivity. wikipedia.org After the desired transformations are completed elsewhere on the molecule, the dioxolane can be easily and cleanly removed by hydrolysis (reaction with water in the presence of an acid), regenerating the original aldehyde for further use. wikipedia.orgorganic-chemistry.org This strategy of protection and deprotection is fundamental to the synthesis of complex organic molecules.
Scope and Research Objectives for this compound
The primary research objective for a chemist using this compound is to exploit its trifunctional nature for multi-step synthesis. The scope of its use is centered on its role as a versatile building block. Specific research goals often include:
Selective Cross-Coupling Reactions: The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzonitrile (B105546) core to other complex fragments.
Sequential Functional Group Manipulation: A common strategy involves first reacting the bromo- group, then deprotecting the dioxolane to reveal the aldehyde for subsequent reactions (like reductive amination or Wittig reactions), and finally, transforming the nitrile group. This controlled, stepwise approach is essential for building molecular complexity with precision.
Scaffold for Library Synthesis: In medicinal chemistry, the compound can serve as a common scaffold. By applying different reaction partners to the bromine position, and subsequently to the aldehyde and nitrile groups, chemists can generate a library of related compounds for biological screening.
The overarching goal is to use this compound as a linchpin, enabling the efficient assembly of target molecules that would be difficult to synthesize through other routes. Its structure represents a pre-packaged solution for introducing three valuable functional groups into a molecular design.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2586125-79-1 bldpharm.comchiralen.com |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Purity | 98% chiralen.com |
Properties
IUPAC Name |
3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPWOOSSCMFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
The synthesis of this compound is strategically designed to incorporate the key functional groups—bromo, cyano, and the dioxolane ring—onto the benzene (B151609) core. The most common and efficient strategies involve the initial construction of a substituted benzonitrile (B105546) followed by the protection of a formyl group to yield the final product.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing precursors to this compound, these methods could be employed to introduce the cyano group or other functionalities. For instance, a dihalide precursor could be selectively coupled with a cyanide source or a boronic acid derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.govresearchgate.net
The Suzuki-Miyaura coupling, specifically, is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov While not directly reported for the final step in the synthesis of this compound, it is a key strategy for the synthesis of more complex molecules starting from this compound, where the bromo group can be substituted.
Cyanation Reactions for Nitrile Group Introduction
The introduction of the nitrile (cyano) group is a critical step in the synthesis of the benzonitrile core. This can be achieved through various methods, including the Sandmeyer reaction on a corresponding aniline (B41778) or nucleophilic substitution on an aryl halide. Palladium-catalyzed cyanation of an aryl bromide or triflate offers a milder and more general alternative to traditional methods like the Rosenmund-von Braun reaction, which often requires harsh conditions.
For the synthesis of the precursor, 3-Bromo-4-formylbenzonitrile (B113230), a common route would involve the bromination of a suitable benzaldehyde (B42025) derivative followed by the introduction of the cyano group. Alternatively, a molecule already containing the bromo and cyano groups could be formylated.
Acetalization for 1,3-Dioxolane (B20135) Ring Formation via Protection of Carbonyl Precursors
The most direct and widely employed method for the synthesis of this compound is the acetalization of its aldehyde precursor, 3-Bromo-4-formylbenzonitrile. nih.govbldpharm.comambeed.comsigmaaldrich.comsigmaaldrich.com This reaction serves to protect the aldehyde functionality, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the formyl group in subsequent transformations.
The reaction typically involves treating 3-Bromo-4-formylbenzonitrile with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like dichloromethane (B109758) or toluene (B28343). chemicalbook.com The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus, drives the reaction to completion. A representative reaction is shown below:
Reaction Scheme for Acetalization
Caption: Acetalization of 3-Bromo-4-formylbenzonitrile with ethylene glycol and an acid catalyst to form this compound.
A typical experimental procedure involves stirring a mixture of 3-Bromo-4-formylbenzonitrile, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a solvent at room temperature or with heating. chemicalbook.com The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified. High yields of over 95% have been reported for similar acetalization reactions. chemicalbook.com
| Reactant | Molar Ratio | Purpose |
| 3-Bromo-4-formylbenzonitrile | 1 eq | Starting Material |
| Ethylene Glycol | 1.2-2.0 eq | Acetalizing Agent |
| p-Toluenesulfonic Acid | 0.05-0.1 eq | Acid Catalyst |
| Dichloromethane/Toluene | - | Solvent |
Other Halogenation and Substitution Pathways
Alternative synthetic routes to this compound could involve different sequences of halogenation and substitution reactions. For example, one could start with 4-cyanobenzaldehyde, protect the aldehyde group as a dioxolane, and then perform a regioselective bromination at the 3-position. The electron-donating nature of the dioxolane-substituted ring would need to be considered to control the regioselectivity of the bromination.
Another pathway could involve nucleophilic aromatic substitution (SNAr) reactions on a suitably activated precursor, although this is generally less common for the introduction of a bromo group compared to electrophilic aromatic substitution.
Optimizations in Synthetic Protocols for this compound
The optimization of synthetic protocols is essential for improving reaction efficiency, yield, and purity, as well as for scaling up production. Key areas of optimization for the synthesis of this compound and related compounds focus on catalyst systems and reaction conditions.
Catalyst Selection and Ligand Design for Enhanced Efficiency
In the context of palladium-catalyzed reactions that might be used to synthesize precursors or derivatives of this compound, the choice of catalyst and ligand is paramount. nih.gov For Suzuki-Miyaura couplings, a variety of palladium precatalysts and phosphine-based ligands have been developed to improve reaction outcomes. nih.gov
The selection of the ligand can influence the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the aryl bromide and stabilize the palladium(0) species. researchgate.net Automated high-throughput screening methods have been employed to rapidly identify the optimal catalyst-ligand combination for challenging Suzuki-Miyaura couplings, considering variables such as temperature, reaction time, and catalyst loading. nih.gov
| Catalyst/Ligand System | Reaction Type | Advantage |
| Pd(PPh3)4/K3PO4 | Suzuki-Miyaura | Readily available and effective for a range of substrates. nih.gov |
| Pd2(dba)3/P(t-Bu)3·HBF4 | Suzuki-Miyaura | The bulky phosphine ligand can suppress side reactions. researchgate.net |
| Pd(OAc)2/PCy3 | C-H Arylation | Effective for intramolecular cyclizations. researchgate.net |
The optimization of reaction conditions, such as temperature, solvent, and base, is also critical for maximizing the yield and minimizing the formation of byproducts. For the acetalization step, optimization may involve screening different acid catalysts or exploring alternative water scavengers to improve reaction kinetics and yield.
Solvent Effects and Reaction Condition Tuning
The conversion of an aldehyde to a cyclic acetal (B89532), such as a 1,3-dioxolane, is a reversible equilibrium reaction. The effective tuning of solvents and reaction conditions is therefore critical to drive the reaction toward the product and maximize yield. The synthesis of this compound from 3-bromo-4-formylbenzonitrile and ethylene glycol is a classic example of this transformation.
Traditionally, this reaction is performed in non-polar, water-immiscible solvents like toluene or dichloromethane, which allow for the continuous removal of the water byproduct via azeotropic distillation using a Dean-Stark apparatus. google.comgoogle.com This physical removal of water shifts the equilibrium in favor of the acetal product, in accordance with Le Châtelier's principle.
However, modern approaches have demonstrated that the reaction can be performed under a variety of conditions. The choice of solvent has a significant impact on reaction kinetics and work-up procedures. For instance, studies on analogous acetalization reactions have shown that polar solvents can also be employed, and in some cases, the alcohol reactant itself (in this case, ethylene glycol) can serve as the solvent, simplifying the process by reducing the number of components. acs.orgnih.gov Research into the formation of acetals in e-liquid solvents, propylene (B89431) glycol (PG) and glycerol (B35011) (GL), reveals that reaction rates and yields are sensitive to the solvent matrix. nih.gov For example, acetalization is often faster and yields are higher in glycerol-rich environments compared to propylene glycol. nih.gov
Reaction conditions such as temperature, catalyst type, and catalyst loading are also pivotal. While reflux temperatures are common with Dean-Stark setups, many modern methods operate efficiently at ambient temperature. acs.orgnih.gov The reaction is acid-catalyzed, with typical catalysts including p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or anhydrous hydrochloric acid (HCl). acs.orgnih.gov Recent studies have shown that using only trace amounts of a strong acid (e.g., 0.1 mol% HCl) can effectively catalyze the reaction at room temperature, often without the need for active water removal. acs.orgnih.gov This is because at such low concentrations, the acid primarily activates the carbonyl group without significantly protonating the alcohol nucleophile, thus maintaining its reactivity. acs.orgnih.gov Furthermore, the presence of additives can influence the reaction; acidic compounds can act as co-catalysts, whereas basic substances like amines can inhibit or quench the reaction. nih.govresearchgate.net
| Parameter | Traditional Method | Modern/Green Approach | Effect on Reaction |
|---|---|---|---|
| Solvent | Toluene, Benzene, Dichloromethane | Cyclopentyl Methyl Ether (CPME), 2-MeTHF, Ethylene Glycol (as solvent), Solvent-free | Azeotropic water removal in traditional solvents drives equilibrium. Green solvents reduce environmental impact. Using the reactant as a solvent improves mass intensity. |
| Temperature | Reflux (e.g., Toluene ~111°C) | -60°C to 50°C; often ambient temperature | Lower temperatures reduce energy consumption and minimize side reactions. The reaction can be effective even at low temperatures with an efficient catalyst. acs.org |
| Catalyst | Stoichiometric or high loading of p-TSA, H₂SO₄ | Catalytic amounts (as low as 0.03 mol%) of HCl, solid acids (e.g., Amberlyst), photocatalysts. acs.orgfao.orgresearchgate.net | Low catalyst loading simplifies purification, reduces corrosion, and improves compatibility with sensitive functional groups. acs.orgnih.gov |
| Water Removal | Essential; typically via Dean-Stark apparatus | Often not required with low-loading catalysts or use of a drying agent like trimethyl orthoformate. acs.org | Simplifies the experimental setup and reduces the overall reaction time and energy usage. |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the reaction by enhancing efficiency and reducing waste and hazard.
Waste Prevention and Atom Economy : The acetalization reaction itself is relatively atom-economical, producing only water as a stoichiometric byproduct. innovations-report.com More advanced catalytic systems that proceed via intramolecular rearrangement can achieve perfect atom economy, although this specific transformation relies on an intermolecular reaction. innovations-report.com The primary source of waste in traditional methods is the solvent used in the reaction and work-up, making solvent choice a key target for improvement.
Safer Solvents and Auxiliaries : A major focus of green synthesis is the replacement of hazardous solvents. Instead of chlorinated solvents like dichloromethane or aromatic hydrocarbons like benzene and toluene, more benign alternatives are preferred. ijsdr.org These include bio-based solvents like 2-methyl-tetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov Performing the reaction under solvent-free conditions, perhaps facilitated by microwave irradiation, represents an even greener alternative. ijsdr.org
Catalysis : Green methodologies strongly favor the use of catalysts over stoichiometric reagents. The shift from high loadings of corrosive mineral acids to low-loading, highly efficient catalysts or reusable solid-acid catalysts (e.g., ion-exchange resins like Amberlyst-46, or mesoporous polymers) is a significant green advancement. acs.orgnih.govresearchgate.net Photocatalysis, using a dye under visible light, has also emerged as a green method for acetalization at room temperature with low catalyst loading. fao.org These catalytic approaches not only reduce waste but also simplify product purification.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. The development of highly active catalysts that enable acetalization without the need for heating is a key aspect of designing for energy efficiency. acs.orgfao.org Microwave-assisted synthesis can also be an energy-efficient alternative to conventional heating, as it can dramatically shorten reaction times from hours to minutes. ijsdr.org
| Green Chemistry Principle | Application to Acetal Synthesis | Benefit |
|---|---|---|
| Prevention | Optimizing reaction to maximize yield and minimize byproducts. | Reduces waste generation from the outset. |
| Atom Economy | Reaction produces only water as a byproduct. | Maximizes the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using non-toxic catalysts and reactants. | Improves safety for operators and reduces environmental toxicity. |
| Safer Solvents & Auxiliaries | Replacing traditional solvents (Toluene, CH₂Cl₂) with greener alternatives (CPME, 2-MeTHF) or using solvent-free conditions. nih.govijsdr.org | Reduces volatile organic compound (VOC) emissions and solvent-related waste. |
| Design for Energy Efficiency | Employing catalysts that function at ambient temperature; using microwave irradiation. acs.orgijsdr.org | Lowers energy costs and associated carbon footprint. |
| Catalysis | Using recoverable solid acids or low-loading, highly active catalysts instead of stoichiometric acids. fao.orgresearchgate.net | Enhances reaction efficiency, simplifies purification, and allows for catalyst recycling. |
Key Intermediates and Precursors in the Synthesis of this compound
The synthetic route to this compound is logical and proceeds from readily available starting materials via a key intermediate.
The most direct and crucial intermediate in this synthesis is 3-bromo-4-formylbenzonitrile . nih.govsigmaaldrich.com This compound possesses the core benzonitrile structure substituted with both the bromo group and the aldehyde functionality required for the final transformation. The final step of the synthesis is the reaction of this intermediate with ethylene glycol . In this acid-catalyzed reaction, the two hydroxyl groups of ethylene glycol attack the carbonyl carbon of the aldehyde, forming the stable five-membered 1,3-dioxolane ring.
The precursor, 3-bromo-4-formylbenzonitrile, can be prepared from simpler, commercially available precursors. A common synthetic strategy would involve the direct bromination of 4-formylbenzonitrile (also known as 4-cyanobenzaldehyde). The cyano and formyl groups are meta-directing; however, the formyl group is a more strongly deactivating group. The position ortho to the formyl group and meta to the cyano group is activated by the para-cyano group, making the bromination at the 3-position feasible. A patented method for a similar transformation involves the bromination of 4-fluorobenzaldehyde (B137897) using an in-situ generated bromine source from sodium bromide and an oxidant in a biphasic system. google.com
| Compound Name | Role in Synthesis | Structure |
|---|---|---|
| 4-Formylbenzonitrile | Starting Precursor | |
| 3-Bromo-4-formylbenzonitrile | Key Intermediate | |
| Ethylene Glycol | Reactant | |
| This compound | Final Product |
Chemical Reactivity and Transformation Studies of 3 Bromo 4 1,3 Dioxolan 2 Yl Benzonitrile
Reactivity of the Nitrile Functional Group
The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the aromatic ring.
Nucleophilic Additions and Derivatives
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. While specific studies on nucleophilic additions to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile are not extensively detailed in the provided search results, the general reactivity of benzonitriles suggests that it can undergo reactions with various nucleophiles. For instance, organometallic reagents like Grignard or organolithium compounds could add to the nitrile to form, after hydrolysis, ketones. The presence of the ortho-bromo and acetal-protected formyl group may influence the steric and electronic environment of the nitrile, potentially affecting reaction rates and yields.
The nitrile group can also serve as a precursor for the formation of various nitrogen-containing heterocycles. For example, reaction with azides can lead to the formation of tetrazoles, and condensation reactions with suitable binucleophiles can yield a variety of heterocyclic systems.
Hydrolysis and Reduction Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the cyano group into a different functionality, which can be useful for further synthetic manipulations. The hydrolysis would yield 3-bromo-4-(1,3-dioxolan-2-yl)benzoic acid.
Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to introduce a flexible aminomethyl side chain, a common feature in many biologically active molecules.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The aryl bromide functionality of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov This is a widely used method for the synthesis of biaryl compounds and can be applied to couple a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the bromine position. libretexts.orgnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, including the nitrile and dioxolane moieties present in the molecule. libretexts.orgnih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are important structural motifs in pharmaceuticals and materials science. wikipedia.org The reaction conditions are generally mild, making it compatible with the other functional groups in the molecule. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgresearchgate.netorganic-chemistry.org This is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. semanticscholar.org The reaction has a broad scope, allowing for the coupling of a wide variety of primary and secondary amines. wikipedia.org
Table 1: Examples of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biaryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | Arylalkyne |
Nucleophilic Aromatic Substitution (SNAr) Pathways
While less common for simple aryl bromides unless activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be a potential reaction pathway under specific conditions. nih.govlibretexts.org The presence of the nitrile group, which is electron-withdrawing, in the meta-position to the bromine, provides some activation towards nucleophilic attack. However, for SNAr to be efficient, stronger activating groups, typically in the ortho or para positions, are usually required. libretexts.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, might be necessary to achieve substitution of the bromine atom via an SNAr mechanism.
Transformations Involving the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in this compound serves as a protecting group for a formyl (aldehyde) group. chemicalbook.com This protecting group is stable under a variety of reaction conditions, including those typically used for cross-coupling reactions on the aryl bromide.
The primary reactivity of the 1,3-dioxolane ring is its deprotection under acidic conditions to regenerate the aldehyde functionality. This is a crucial step in many synthetic sequences, as the aldehyde can then be used for a wide range of subsequent transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in various carbon-carbon bond-forming reactions like Wittig or aldol (B89426) reactions.
The synthesis of 4-(4-bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (B1405384) from 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) involves the protection of the aldehyde group as a 1,3-dioxolane. chemicalbook.com This highlights the utility of the dioxolane as a protecting group in multi-step syntheses.
Deprotection Strategies (Acetal Hydrolysis)
The primary transformation involving the 1,3-dioxolane group is its removal to regenerate the parent aldehyde, 3-bromo-4-formylbenzonitrile (B113230). This process, known as acetal (B89532) hydrolysis, is typically accomplished under acidic conditions. The stability of the cyclic acetal allows it to withstand various nucleophilic and basic reagents, making its selective deprotection a crucial step in a multi-step synthesis.
The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol yields the desired aldehyde. A variety of acid catalysts can be employed, ranging from simple mineral acids to Lewis acids, often in aqueous solvent mixtures. The choice of reagent can be tailored based on the sensitivity of other functional groups present in the molecule.
Key Research Findings:
While specific studies on this compound are not extensively detailed in public literature, the deprotection of aryl dioxolanes is a well-established and routine transformation in organic synthesis. General methods for acetal deprotection are readily applicable. For instance, acid-catalyzed transacetalization in wet acetone (B3395972) or hydrolysis in aqueous acid are standard procedures. More specialized reagents have been developed for mild and selective cleavage where acid-sensitive groups must be preserved.
Below is a table summarizing common reagent systems used for the hydrolysis of 1,3-dioxolanes to their corresponding aldehydes.
Table 1: Reagent Systems for Acetal Hydrolysis
| Reagent System | Solvent(s) | Conditions | Notes |
|---|---|---|---|
| Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄) | Water / THF / Acetone | Room Temperature to Reflux | Standard, robust method; not suitable for highly acid-sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone / Water | Room Temperature to Reflux | Common and effective method for driving equilibrium by forming acetone dimethyl acetal. |
| Cerium(III) Triflate (Ce(OTf)₃) | Nitromethane / Water | Room Temperature | A mild Lewis acid catalyst that operates at nearly neutral pH, offering high chemoselectivity. |
| Iodine (I₂) | Acetone / Water | Room Temperature | Catalytic amounts of iodine provide a neutral and efficient deprotection method. |
Ring-Opening Reactions
Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo oxidative ring-opening reactions to yield different functionalities. This transformation provides an alternative synthetic pathway, converting the protected aldehyde into a hydroxy ester derivative in a single step.
A notable method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the insertion of an oxygen atom into the C-H bond of the acetal, leading to the formation of a 2-hydroxyethyl ester. This oxidative cleavage offers a strategic advantage by revealing a different functional group from the same protected precursor. A study on the oxidation of cyclic acetals demonstrated that m-CPBA can efficiently provide hydroxy alkyl esters in good yields. organic-chemistry.org
Reaction Scheme: The oxidation of this compound with m-CPBA would yield 2-hydroxyethyl 2-bromo-4-cyanobenzoate. This reaction converts the protected aldehyde directly into an ester and a primary alcohol, which can be valuable for subsequent synthetic elaborations, such as polymerization or further functionalization.
Table 2: Oxidative Ring-Opening of 1,3-Dioxolanes
| Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Hydroxy Alkyl Ester | Dichloromethane (B109758) (CH₂Cl₂) | organic-chemistry.org |
| Ozone (O₃) followed by reductive workup | Hydroxy Alkyl Ester | Dichloromethane (CH₂Cl₂), -78 °C | General method for acetal oxidation |
Multi-Component Reactions and Complex Molecule Construction Utilizing this compound
The title compound is a valuable building block for the synthesis of complex molecular architectures, including those found in medicinally relevant scaffolds. Its utility is demonstrated in the construction of intricate molecules where the protected aldehyde and the bromo-substituent serve as handles for sequential or one-pot reactions.
A prime example of its application is in the synthesis of complex heterocyclic systems such as 3-(4-Bromo-3-(1,3-dioxolan-2-yl)benzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one . bldpharm.com The synthesis of such a spirocyclic compound, a structure of interest in medicinal chemistry for its conformational rigidity, highlights the role of this compound as a key intermediate.
In the construction of this target molecule, the benzonitrile (B105546) moiety is transformed, likely via reduction and subsequent reaction steps, to incorporate the benzyl (B1604629) group into the diazaspiro[4.4]nonane core. The synthesis of such spirocycles often involves multi-step sequences or convergent strategies that can include multi-component reactions like (3+2) cycloadditions.
The presence of the dioxolane protecting group is critical, as it masks the aldehyde functionality which might otherwise interfere with the reagents used to construct the spirocyclic core. The bromine atom remains as a functional handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce additional complexity. Once the core structure is assembled, the dioxolane can be selectively removed to unmask the aldehyde for further transformations, demonstrating the strategic importance of this building block.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
The inherent reactivity of the distinct functional groups within 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile allows for a modular and sequential approach to the synthesis of more complex molecules. The presence of the bromo substituent, the nitrile moiety, and the masked aldehyde function offers multiple reaction sites that can be addressed selectively under different chemical conditions.
The structure of this compound is primed for elaboration into more complex organic scaffolds. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of new carbon-carbon bonds. nih.govresearchgate.netnih.gov This allows for the introduction of a wide array of aryl, alkyl, and vinyl groups at the 3-position of the benzene (B151609) ring.
The dioxolane group acts as a protecting group for the formyl (aldehyde) functionality. wikipedia.orgimist.ma This protection is crucial as it prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org At a desired stage in a synthetic sequence, the dioxolane can be readily removed under acidic conditions to liberate the reactive aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol (B89426) condensations to further extend the molecular framework.
The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere in medicinal chemistry. This trifecta of reactive sites allows synthetic chemists to build molecular complexity in a controlled and stepwise manner, making this compound a valuable starting material for the synthesis of diverse and intricate molecular architectures.
In the context of target-oriented synthesis, where the goal is the creation of a specific, often complex, molecule such as a natural product, this compound can serve as a key starting material or intermediate. Its pre-functionalized aromatic core can be strategically incorporated into a larger target molecule. For instance, the synthesis of certain classes of alkaloids, terpenoids, or polyketides that feature a substituted aromatic ring could potentially commence from this compound. The ability to sequentially unmask and react the different functional groups allows for a convergent synthetic strategy, where different fragments of the target molecule can be coupled to the benzonitrile (B105546) core.
Application in Medicinal Chemistry Intermediates and Analog Development
While direct biological activity of the title compound is not the focus, its role as an intermediate in the synthesis of pharmaceutically relevant molecules is of significant interest.
Substituted benzonitriles are a common structural motif in a variety of drug molecules. google.comgoogle.comfrontiersin.org The title compound can be envisioned as a precursor to a range of bioactive compounds. For example, by leveraging the reactivity of the bromine atom through cross-coupling reactions, various aryl or heteroaryl groups can be introduced. Subsequent manipulation of the nitrile and the deprotected aldehyde can lead to the formation of diverse heterocyclic systems that are often found at the core of pharmaceutical agents.
A notable example of a related compound is in the synthesis of Febuxostat, a medication used to treat gout. A key intermediate in some synthetic routes to Febuxostat is 3-bromo-4-isobutyloxyphenyl carbothioamide. google.com This intermediate is prepared from 3-bromo-4-isobutoxy benzonitrile, highlighting the importance of the bromo-benzonitrile scaffold in the synthesis of this drug. google.com
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The title compound provides a versatile scaffold for the systematic generation of analogues for SAR studies. By keeping the core benzonitrile structure constant, the substituents at the 3- and 4-positions can be systematically varied.
For instance, a library of compounds can be generated by:
Varying the substituent at the 3-position: A diverse range of groups can be introduced via cross-coupling reactions at the bromo-position.
Modifying the group at the 4-position: After deprotection of the dioxolane, the resulting aldehyde can be converted into a wide array of functional groups (e.g., alcohols, amines, olefins).
Transforming the nitrile group: The nitrile can be converted to other functionalities as mentioned earlier.
This systematic modification allows medicinal chemists to probe the structural requirements for a desired biological activity, leading to the optimization of lead compounds. A recent study on the late-stage functionalization of biologically relevant molecules for SAR studies highlights the importance of versatile building blocks in medicinal chemistry. acs.org
The structural motifs present in this compound are also relevant to the agrochemical industry. Many herbicides, fungicides, and insecticides contain substituted aromatic rings. The ability to introduce diverse functionality onto the benzonitrile core makes this compound a potentially valuable intermediate for the discovery and development of new agrochemicals. The principles of SAR studies in medicinal chemistry are equally applicable to the optimization of agrochemical properties, such as potency, selectivity, and environmental persistence.
Due to the highly specific nature of the chemical compound “this compound,” extensive research has not yielded sufficient public data regarding its specific applications in functional polymer synthesis, optoelectronic materials, or the enhancement of polymer properties as outlined. The available information primarily pertains to its synthesis and basic chemical properties. There is a lack of detailed research findings in published literature and patents that align with the requested article structure.
Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline based on the currently accessible information. Further research and development involving this specific compound would be necessary to provide the detailed applications and properties requested.
Computational and Theoretical Investigations of 3 Bromo 4 1,3 Dioxolan 2 Yl Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic and structural characteristics that govern a compound's behavior.
Electronic Structure Analysis
An analysis of the electronic structure would reveal the distribution of electrons within the 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile molecule. This includes the identification of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The analysis would also detail the electrostatic potential surface, highlighting electron-rich and electron-deficient regions of the molecule.
Reaction Mechanism Elucidation (e.g., cycloaddition pathways)
Computational chemistry can be employed to model and elucidate the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its participation in various reactions, including cycloaddition pathways. By calculating the energy profiles of potential reaction coordinates, researchers can determine the most favorable mechanistic routes, identify transition states, and predict reaction kinetics and thermodynamics.
Molecular Dynamics and Conformational Studies
Molecular dynamics simulations and conformational studies offer a window into the dynamic nature of molecules. These computational techniques are used to explore the conformational landscape and understand the flexibility and structural dynamics of this compound. By simulating the motion of atoms over time, researchers can identify stable conformers, calculate the energy barriers between them, and understand how the molecule's shape might influence its interactions with other molecules.
Predicting Reactivity and Selectivity in Novel Transformations
A key application of computational chemistry is the prediction of a molecule's reactivity and selectivity in new or unexplored chemical reactions. By analyzing the electronic and steric properties of this compound, theoretical models can forecast how it will behave under various reaction conditions. This predictive power can guide the design of novel synthetic routes and the discovery of new chemical transformations, saving valuable time and resources in the laboratory.
Future Research Directions and Emerging Trends
Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile would logically proceed from its aldehyde precursor, 3-Bromo-4-formylbenzonitrile (B113230). scribd.comnih.gov Future research could focus on optimizing this two-step process using novel and sustainable methods.
Synthesis of the Precursor (3-Bromo-4-formylbenzonitrile): Traditional methods for introducing a nitrile group, such as the Sandmeyer or Rosenmund-von Braun reactions, often require stoichiometric copper salts and harsh conditions. nih.govnumberanalytics.com Modern approaches favor transition-metal-catalyzed cyanations, which offer milder conditions and broader functional group tolerance. numberanalytics.com Palladium-catalyzed cyanation of the corresponding aryl bromide (1,2-dibromo-4-formylbenzene) or aryl chloride would be a primary area of investigation. nih.govrsc.orgrsc.orgresearchgate.net Recent advancements have focused on using less toxic and more manageable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), moving away from highly toxic alkali metal cyanides. nih.govrsc.org Another sustainable route involves the direct ammoxidation of alkylbenzenes, which could be an environmentally benign method for producing benzonitrile (B105546) derivatives. medcraveonline.com
Dioxolane Protection: The second step involves the protection of the aldehyde group as a 1,3-dioxolane (B20135). This is a crucial transformation to prevent the aldehyde from interfering with subsequent reactions targeting the aryl bromide or nitrile group. While traditionally accomplished with acid catalysts like p-toluenesulfonic acid, these can be corrosive and incompatible with sensitive substrates. acs.orgacs.org Green chemistry principles encourage the exploration of milder and more sustainable catalysts. libretexts.org Recent literature describes various alternatives, including:
Heterogeneous catalysts: Zeolites, or acids adsorbed onto silica (B1680970) gel, offer advantages like easy separation and reusability. organic-chemistry.org
Lewis acids: Mild Lewis acids have been shown to effectively promote acetalization.
Photocatalysis: The use of visible-light photocatalysts like Eosin Y provides a neutral and gentle method for acetal (B89532) formation. organic-chemistry.org
| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Advantages | Reference |
|---|---|---|---|---|
| Cyanation of Aryl Halide | Sandmeyer Reaction (CuCN) | Palladium-catalyzed cyanation with K₄[Fe(CN)₆] | Lower toxicity, milder conditions, higher functional group tolerance. | nih.govrsc.org |
| Aldehyde Protection | Acid catalysis (e.g., TsOH) | Visible-light photocatalysis (Eosin Y) | Neutral conditions, high chemoselectivity, suitable for acid-sensitive substrates. | organic-chemistry.org |
| Aldehyde Protection | Acid catalysis (e.g., H₂SO₄) | Heterogeneous acid catalysts (e.g., on silica) | Catalyst is reusable, simplified workup, often solvent-free conditions. | organic-chemistry.org |
Exploration of Undiscovered Reactivity Profiles of this compound
The unique arrangement of functional groups in this compound allows for a variety of selective chemical transformations. Future research should systematically explore the reactivity at each functional site.
Aryl Bromide Moiety: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This provides a powerful handle to introduce complexity and build larger molecular architectures. Potential reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines.
Cyanation: Conversion of the bromide to another nitrile group, leading to a dinitrile compound. rsc.orgrsc.org
Nitrile Group Moiety: The nitrile group is a versatile functional group that can be transformed into several other functionalities. bohrium.com Potential transformations include:
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can yield a primary amine (aminomethyl group). bohrium.com
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, a transformation often facilitated by nitrilase enzymes in green chemistry applications. openbiotechnologyjournal.comresearchgate.netmdpi.com
Cycloaddition Reactions: The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like tetrazoles or triazoles, which are valuable in medicinal chemistry.
Dioxolane Protecting Group: The 1,3-dioxolane group is stable to many reaction conditions, including those involving organometallics and basic reagents. Its primary reactivity is its cleavage under acidic conditions to regenerate the formyl group. wikipedia.org This deprotection step would be key to unmasking the aldehyde for subsequent reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid.
| Functional Group | Reaction Type | Potential Product Type | Relevance | Reference |
|---|---|---|---|---|
| Aryl Bromide | Suzuki Coupling | Biaryl compounds | Core structures in pharmaceuticals and materials. | nih.gov |
| Aryl Bromide | Buchwald-Hartwig Amination | Arylamines | Common motifs in drug discovery. | |
| Nitrile | Reduction | Primary amines | Building blocks for synthesis. | bohrium.com |
| Nitrile | Hydrolysis (e.g., with Nitrilase) | Carboxylic acids | Sustainable route to important intermediates. | openbiotechnologyjournal.comresearchgate.net |
| Dioxolane (after deprotection) | Wittig Reaction | Styrene derivatives | Alkene synthesis. |
Advanced Applications in Emerging Technologies
The structural features of this compound and its derivatives suggest potential applications in several high-technology fields.
Medicinal Chemistry: Aryl nitriles are prevalent in pharmaceuticals, acting as key pharmacophores or synthetic intermediates. nih.govnih.gov The title compound could serve as a scaffold for generating libraries of new chemical entities. The aryl bromide allows for diversification via cross-coupling, while the latent aldehyde and nitrile groups can be converted into a wide range of other functionalities to modulate biological activity. Derivatives could be explored as kinase inhibitors, a common application for functionalized aromatic heterocycles.
Materials Science: Benzonitrile-containing molecules are used in the synthesis of advanced materials. nih.govresearchgate.net The polarity and ability of the nitrile group to participate in polymerization or coordinate to metals make it a valuable functionality. Potential applications for derivatives of the title compound include:
High-Performance Polymers: Incorporation into polymer backbones could enhance thermal stability and mechanical properties. researchgate.net
Liquid Crystals: The rigid, polarizable aromatic core is a common feature in liquid crystalline materials.
Functional Dyes and Pigments: The extended conjugation possible through derivatization could lead to materials with interesting photophysical properties.
Integration with Flow Chemistry and Automation in Synthesis
Modern chemical synthesis is increasingly moving from traditional batch processing to continuous flow manufacturing. nih.govdurham.ac.uksemanticscholar.org The synthesis and derivatization of this compound are well-suited for this transition.
Enhanced Safety and Control: Many of the reactions discussed, such as those involving toxic cyanides, organometallic reagents, or exothermic steps, can be performed more safely in microreactors. semanticscholar.org The small reaction volumes and superior heat and mass transfer minimize risks.
Increased Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization by systematically varying parameters like temperature, pressure, and residence time. bohrium.com Once optimized, the process can be scaled up by simply running the reactor for a longer duration, bypassing the challenges of batch scale-up. uc.pt
Multi-Step Sequential Synthesis: A key advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process. durham.ac.ukuc.pt One could envision a flow system where the initial aryl bromide is subjected to cyanation, followed by in-line protection of the resulting aldehyde, and even a subsequent cross-coupling reaction, all without isolating the intermediates. This significantly improves efficiency and reduces waste.
Future research in this area would involve designing and optimizing flow reactor setups for the key transformations of this compound, potentially integrating in-line purification and analysis for a fully automated synthesis platform.
Q & A
Q. What are the most effective synthetic routes for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile?
A common approach involves functionalizing benzonitrile precursors via bromination and dioxolane protection. For example:
- Step 1 : Introduce the dioxolane group to 4-aminobenzonitrile via acid-catalyzed cyclization with ethylene glycol .
- Step 2 : Brominate the aromatic ring at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂/FeBr₃). Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-bromination .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Q. How can recrystallization techniques optimize purity for this compound?
Recrystallization efficacy depends on solvent selection and impurity profiling:
- Solvent Screening : Test binary solvent systems (e.g., ethanol/water or dichloromethane/hexane) to identify optimal solubility differences between the product and impurities .
- Temperature Gradients : Slow cooling from near-boiling temperatures promotes crystal lattice formation, reducing inclusion of residual solvents or byproducts .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values (e.g., analogues in ).
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
The bromo group acts as a leaving site in palladium-catalyzed cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with arylboronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd(PPh₃)₄ catalysis. The dioxolane moiety remains stable under these conditions, enabling selective aryl-aryl bond formation .
- Mechanistic Insight : The electron-withdrawing nitrile group meta to bromo enhances electrophilicity, accelerating oxidative addition to Pd(0) .
- Contradiction Note : Competing hydrolysis of the dioxolane group may occur in aqueous conditions; use anhydrous solvents (e.g., THF) and inert atmospheres to mitigate this .
Q. What spectroscopic and computational methods best characterize this compound?
Q. How can structural contradictions in crystallographic data be resolved?
Q. What strategies address low yields in scaled-up Suzuki couplings?
- Catalyst Loading : Reduce Pd catalyst to 1 mol% to minimize cost while maintaining efficiency. Pre-catalysts like Pd(OAc)₂ with SPhos ligands enhance turnover .
- Microwave Assistance : Shorten reaction times (10–30 min) and improve yields by 10–15% under microwave irradiation (100–150°C) .
- Byproduct Analysis : Use LC-MS to identify homocoupling byproducts (e.g., ’s diazenyl derivatives) and adjust stoichiometry or degassing protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
